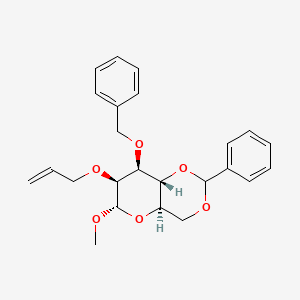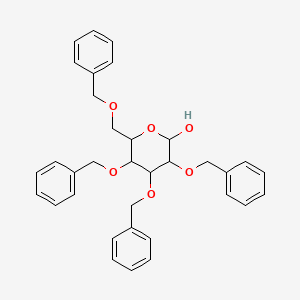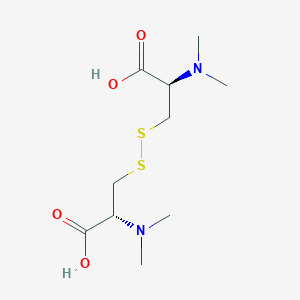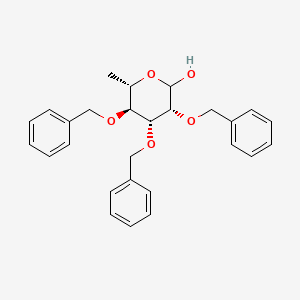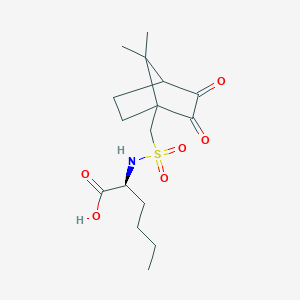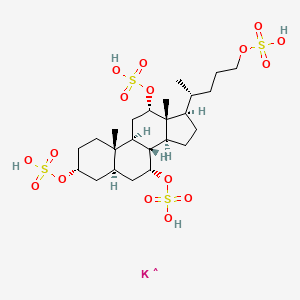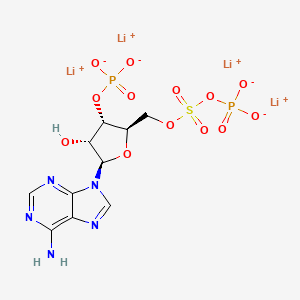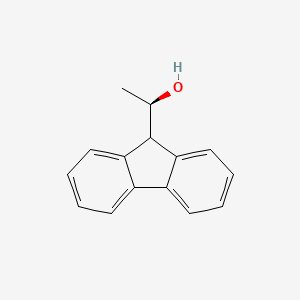![molecular formula C₂₈H₃₆N₂O₁₇ B1139794 [6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate CAS No. 59837-13-7](/img/structure/B1139794.png)
[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound belongs to a class of complex organic molecules that exhibit a range of biological activities and chemical properties due to their intricate molecular structures. Such compounds are typically synthesized for various applications in material science, pharmaceuticals, and as models for studying organic synthesis mechanisms.
Synthesis Analysis
The synthesis of complex organic molecules like the one described often involves multi-step reactions, including protection-deprotection strategies, condensation reactions, and selective functionalization. For instance, Hayashi and Kouji (1990) demonstrated the synthesis of geometric isomers of a compound with specific herbicidal activity, highlighting the importance of stereochemistry in the synthesis of functionally diverse molecules (Hayashi & Kouji, 1990).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the chemical behavior of a compound. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed. For example, the crystal structure of a related compound was elucidated by X-ray diffraction, providing insights into its geometric configuration and intermolecular interactions which influence its chemical and physical properties (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For example, Rank and Baer (1974) explored addition and substitution reactions in the synthesis of dibromo-nitrohexofuranose derivatives, demonstrating how specific functional groups participate in chemical reactions (Rank & Baer, 1974).
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of complex molecules often involves the creation of derivatives with specific functionalities, such as acetamido groups or nitrophenoxy linkages, which are crucial for biological activity or material properties. For instance, the synthesis and reactions of 1,2,4-triazolylquinoxaline derivatives explore the creation of novel heterocyclic systems with potential interesting biological properties, highlighting the importance of structural manipulation in developing new compounds (O. S. Moustafa, 2000).
Potential Biological Activities
- Research into derivatives of structurally complex molecules often aims at evaluating their biological activities. For example, studies on thiazolidin-4-ones and oxadiazole derivatives have focused on their potential antibacterial and anticancer properties, which are predicated on the presence of specific functional groups that can interact with biological targets (M. Čačić et al., 2009); (Ishan I. Panchal et al., 2020).
Antimicrobial and Antioxidant Studies
- Compounds with specific substituents, such as nitrophenyl groups, have been evaluated for their antimicrobial and antioxidant activities. These studies contribute to the understanding of how certain chemical modifications can enhance or confer desirable biological properties to molecules (Pratibha Sharma et al., 2004).
Material Science Applications
- In material science, the synthesis of new compounds with specific functional groups is crucial for the development of novel materials with desired physical and chemical properties. For example, the creation of new coumarin derivatives with antioxidant activities showcases how chemical synthesis can lead to compounds with potential applications in various industries (A. Kadhum et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
[6-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O17/c1-12(32)29-21-24(22(37)19(10-31)45-27(21)44-18-8-6-17(7-9-18)30(38)39)47-28-26(43-16(5)36)25(42-15(4)35)23(41-14(3)34)20(46-28)11-40-13(2)33/h6-9,19-28,31,37H,10-11H2,1-5H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULURJYXRHZLHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

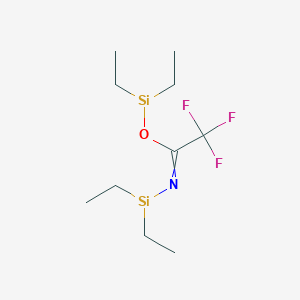
![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)
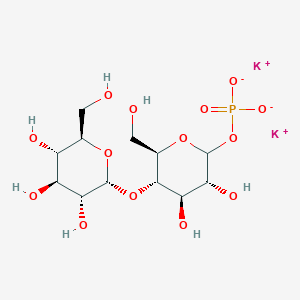
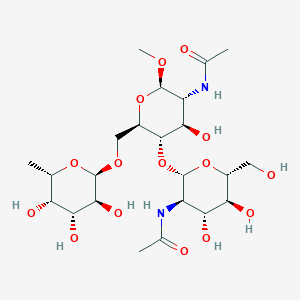
![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)
